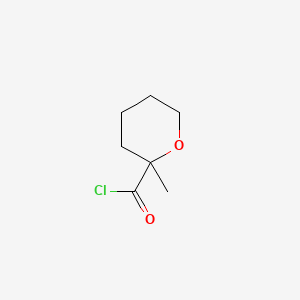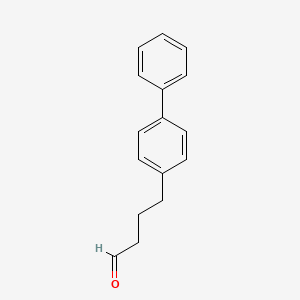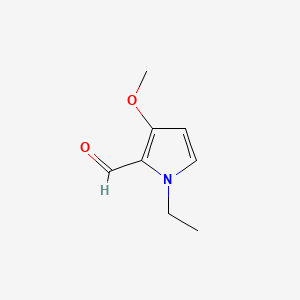
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin. β-cyclodextrin itself is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The modification involves the introduction of ethyl groups at the 2 and 3 positions and tert-butyldimethylsilyl groups at the 6 position of the glucose units. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of β-cyclodextrin are first protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This step selectively protects the 6-hydroxyl groups.
Ethylation: The protected β-cyclodextrin is then subjected to ethylation using ethyl iodide (EtI) in the presence of a strong base like sodium hydride (NaH). This step introduces ethyl groups at the 2 and 3 positions.
Deprotection: Finally, the tert-butyldimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin can undergo various chemical reactions, including:
Substitution Reactions: The ethyl and tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the substituents.
Complexation: It can form inclusion complexes with various guest molecules, which is a characteristic property of cyclodextrins.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while complexation reactions result in the formation of inclusion complexes with guest molecules.
科学研究应用
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has a wide range of scientific research applications:
Chemistry: It is used as a chiral selector in chromatography for the separation of enantiomers. Its ability to form inclusion complexes makes it valuable in host-guest chemistry studies.
Biology: The compound is used to enhance the solubility and stability of hydrophobic drugs, making it useful in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substances.
作用机制
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of hydrophobic drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
相似化合物的比较
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: This compound has methyl groups at the 2, 3, and 6 positions of the glucose units.
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin: Similar to the compound but with methyl groups instead of ethyl groups at the 2 and 3 positions.
Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin: This compound has ethyl groups at the 2, 3, and 6 positions of the glucose units.
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is unique due to the specific combination of ethyl and tert-butyldimethylsilyl groups. This modification enhances its ability to form stable inclusion complexes and improves its solubility and stability compared to other cyclodextrin derivatives. Its unique chemical properties make it particularly valuable in applications requiring enhanced solubility and stability of hydrophobic molecules.
属性
CAS 编号 |
183498-07-9 |
|---|---|
分子式 |
C112H224O35Si7 |
分子量 |
2327.584 |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
InChI 键 |
YWJVRWNASWFZDF-UHFFFAOYSA-N |
SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
同义词 |
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-ethyl-β-cyclodextrin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


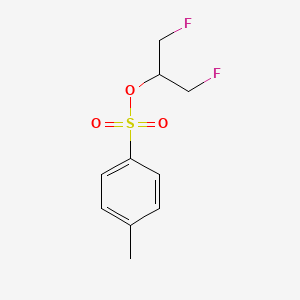
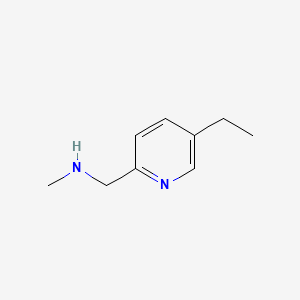
![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
